molecular formula C12H14N2O2 B5519230 3-ethyl-6-methoxy-4-methylidene-1H-quinazolin-2-one CAS No. 6123-74-6

3-ethyl-6-methoxy-4-methylidene-1H-quinazolin-2-one

Cat. No.: B5519230
CAS No.: 6123-74-6
M. Wt: 218.25 g/mol
InChI Key: ZNDQYUNOPFXNQZ-UHFFFAOYSA-N
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Description

3-ethyl-6-methoxy-4-methylidene-1H-quinazolin-2-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various medicinal and industrial applications .

Scientific Research Applications

3-ethyl-6-methoxy-4-methylidene-1H-quinazolin-2-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-6-methoxy-4-methylidene-1H-quinazolin-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 3-ethyl-6-methoxy-2-aminobenzamide with an aldehyde in the presence of a base . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-6-methoxy-4-methylidene-1H-quinazolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of 3-ethyl-6-methoxy-4-methylidene-1H-quinazolin-2-one involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(1H)-one: A closely related compound with similar biological activities.

    6-methoxyquinazolin-2-one: Another derivative with potential therapeutic applications.

    4-methylquinazolin-2-one: Known for its antimicrobial properties

Uniqueness

3-ethyl-6-methoxy-4-methylidene-1H-quinazolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl, methoxy, and methylidene groups makes it a valuable compound for various applications .

Properties

IUPAC Name

3-ethyl-6-methoxy-4-methylidene-1H-quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-4-14-8(2)10-7-9(16-3)5-6-11(10)13-12(14)15/h5-7H,2,4H2,1,3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDQYUNOPFXNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C)C2=C(C=CC(=C2)OC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349751
Record name MLS000027427
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6123-74-6
Record name MLS000027427
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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